

Technical Guide: Physicochemical Characteristics of (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

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Compound of Interest

Compound Name: (4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol

Cat. No.: B151599

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Introduction

(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol is a chemical intermediate of significant interest in pharmaceutical synthesis. Its molecular structure, incorporating a phenylmethanol group, an azepane ring, and an ether linkage, makes it a valuable building block for more complex molecules. Notably, it has been identified as an impurity in the synthesis of Nebivolol, a beta-blocker used to treat hypertension.^[1] A thorough understanding of its physicochemical properties is therefore essential for process optimization, impurity profiling, and quality control in pharmaceutical manufacturing.

This technical guide provides a comprehensive overview of the known physicochemical characteristics of **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol**, outlines detailed experimental protocols for their determination, and presents a logical workflow illustrating its position in a relevant synthetic pathway.

Physicochemical Properties

The physicochemical data for **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol** are summarized in the tables below. It is important to note that there is some conflicting information in the public

domain regarding its physical state, and many of the available data points are predicted rather than experimentally determined.

Identification

Parameter	Value	Source
Chemical Name	(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol	-
CAS Number	223251-16-9	[2][3]
Molecular Formula	C ₁₅ H ₂₃ NO ₂	[2][3]
Molecular Weight	249.35 g/mol	[2][3]
Synonyms	4-(2-Azepan-1-ylethoxy)benzyl alcohol	-

Physical and Chemical Properties

Parameter	Value	Notes	Source
Physical State	Off-white solid / Yellow to brown liquid	Conflicting reports exist.	[2][3]
Boiling Point	331-333 °C / 404.0 ± 30.0 °C	Likely predicted values.	[4]
Melting Point	Not available	Experimental data not found.	-
Density	1.060 ± 0.06 g/cm ³	Predicted value.	-
pKa	14.52 ± 0.10	Predicted value.	-
logP (Octanol/Water)	Not available	Experimental data not found.	-
Solubility	Soluble in ethanol, acetone, and dichloromethane.	[4]	

Experimental Protocols

The following sections detail standardized experimental methodologies for determining the key physicochemical properties of **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol**.

Determination of Melting Point (for solid form)

Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure crystalline solid, this occurs over a narrow temperature range. This method is based on visually observing the phase transition of a small sample heated in a capillary tube.

Apparatus:

- Melting point apparatus with a calibrated thermometer or digital temperature sensor.
- Glass capillary tubes (closed at one end).
- Spatula.
- Mortar and pestle.

Procedure:

- **Sample Preparation:** If the substance is not a fine powder, gently grind a small amount using a mortar and pestle. The sample must be completely dry.
- **Capillary Loading:** Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the closed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
- **Measurement:**
 - Place the loaded capillary tube into the heating block of the melting point apparatus.
 - Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

- Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
- Record the temperature at which the first drop of liquid appears (T1).
- Record the temperature at which the entire sample has melted (T2).
- Reporting: The melting point is reported as the range T1-T2. For a pure substance, this range is typically narrow (0.5-1.5 °C). A broad melting range can indicate the presence of impurities.

Determination of Boiling Point

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor. This protocol describes a micro-boiling point determination method.

Apparatus:

- Thiele tube or similar heating bath.
- High-boiling point mineral oil.
- Calibrated thermometer.
- Small test tube (e.g., 75 x 10 mm).
- Capillary tube (sealed at one end).

Procedure:

- Sample Preparation: Add 0.5-1 mL of the liquid sample into the small test tube.
- Capillary Insertion: Place the capillary tube into the test tube with the open end submerged in the liquid.
- Apparatus Setup: Attach the test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. Immerse the setup in the Thiele tube containing mineral oil.

- **Heating:** Heat the side arm of the Thiele tube gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
- **Observation:** Continue heating until a steady stream of bubbles is observed. Then, turn off the heat.
- **Measurement:** The liquid will begin to cool and the rate of bubbling will slow down. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.
- **Reporting:** Record the temperature and the atmospheric pressure at which the measurement was taken.

Determination of logP (Octanol/Water Partition Coefficient)

Principle: The partition coefficient (P) is the ratio of the concentration of a compound in a mixture of two immiscible phases at equilibrium. For pharmaceuticals, this is typically the ratio of concentrations in n-octanol and water. The logarithm of this ratio is logP. The shake-flask method is a standard approach for its determination.

Apparatus:

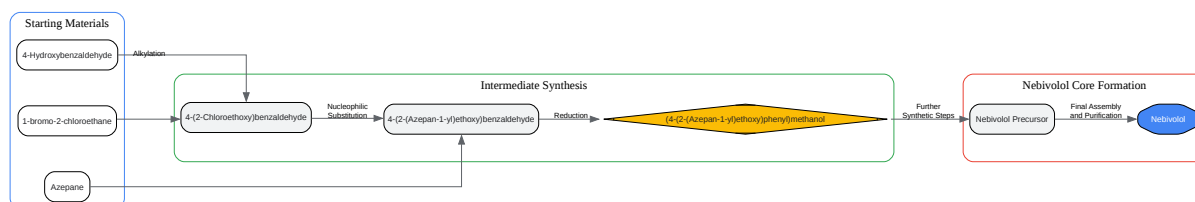
- Separatory funnels or glass vials with screw caps.
- Mechanical shaker or vortex mixer.
- Centrifuge.
- UV-Vis spectrophotometer or HPLC system for concentration analysis.
- pH meter.
- n-Octanol (pre-saturated with water).
- Water or buffer solution (pre-saturated with n-octanol).

Procedure:

- **Phase Preparation:** Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of the two solvents, shaking vigorously, and allowing the layers to separate overnight.
- **Sample Preparation:** Prepare a stock solution of the compound in n-octanol. The concentration should be chosen to be within the linear range of the analytical method.
- **Partitioning:**
 - In a separatory funnel, combine a known volume of the n-octanol stock solution with a known volume of the aqueous phase. The volume ratio should be adjusted based on the expected logP.
 - Shake the funnel for a sufficient time (e.g., 15-30 minutes) to allow equilibrium to be reached.
- **Phase Separation:** Allow the layers to separate. If an emulsion forms, centrifugation may be necessary to achieve a clean separation.
- **Concentration Analysis:** Carefully withdraw samples from both the n-octanol and aqueous layers. Determine the concentration of the compound in each phase using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
- **Calculation:** Calculate the partition coefficient (P) using the formula: $P = \frac{\text{Concentration in Octanol}}{\text{Concentration in Aqueous Phase}}$ Calculate logP as the base-10 logarithm of P.
- **Reporting:** Report the logP value and the temperature at which the measurement was conducted.

Logical and Experimental Workflows

As **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol** is a known intermediate and impurity in the synthesis of Nebivolol, a diagram of the synthetic pathway provides valuable context for its occurrence.



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Caption: Synthetic workflow illustrating the formation of **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol**.

This diagram illustrates a plausible synthetic route where 4-hydroxybenzaldehyde is first alkylated, followed by a nucleophilic substitution with azepane to form an aldehyde intermediate. This intermediate is then reduced to yield **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol**, which can subsequently be used in the multi-step synthesis of Nebivolol. This compound may be carried through as an impurity if the reduction step is incomplete or if it is formed as a side product.

Conclusion

This technical guide has summarized the available physicochemical data for **(4-(2-(Azepan-1-yl)ethoxy)phenyl)methanol** and provided detailed, standardized protocols for the experimental determination of its key properties. The identification of this compound as an intermediate and potential impurity in the synthesis of Nebivolol underscores the importance of its characterization for pharmaceutical quality control. The provided synthetic workflow visually contextualizes its origin. Further experimental validation of the predicted physicochemical values is recommended to create a more complete and robust profile of this compound.

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References

- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. niainnovation.in [niainnovation.in]
- 3. niainnovation.in [niainnovation.in]
- 4. chembk.com [chembk.com]
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